molecular formula C19H20N4O B10980372 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline

Cat. No.: B10980372
M. Wt: 320.4 g/mol
InChI Key: CLBFLRTUMYCASL-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core linked to a piperazine ring substituted with a 2-methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core and the piperazine derivative. One common method includes:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Preparation of Piperazine Derivative: The piperazine ring substituted with a 2-methoxyphenyl group can be prepared by reacting 2-methoxyphenylamine with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the quinazoline core with the piperazine derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to effects like smooth muscle relaxation, making it a potential candidate for treating conditions like hypertension .

Comparison with Similar Compounds

4-[4-(2-Methoxyphenyl)piperazin-1-yl]quinazoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C19H20N4O/c1-24-18-9-5-4-8-17(18)22-10-12-23(13-11-22)19-15-6-2-3-7-16(15)20-14-21-19/h2-9,14H,10-13H2,1H3

InChI Key

CLBFLRTUMYCASL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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